molecular formula C22H20N6O3S2 B11426824 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11426824
M. Wt: 480.6 g/mol
InChI Key: FQSUHFDGUSNIKM-UHFFFAOYSA-N
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Description

3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound featuring a benzamide core substituted with a methoxy group and a triazole-thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch method, which involves the cyclization of α-haloketones with thiourea.

    Synthesis of the Triazole Ring: The triazole ring is often formed through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Attachment of the Benzamide Core: The final step involves the attachment of the benzamide core to the coupled thiazole-triazole moiety through an amide bond formation reaction, typically using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the thiazole and triazole rings suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The thiazole and triazole rings can bind to enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The methoxy group and benzamide core may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(methylthio)-4H-1,2,4-triazole-3-thiol
  • N-(4-Phenyl-1,2,4-triazol-3-yl)benzamide
  • 3-Methoxy-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-Methoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combined thiazole and triazole rings, which may confer enhanced biological activity and specificity. The presence of the methoxy group also differentiates it from other benzamide derivatives, potentially affecting its pharmacokinetic properties.

Properties

Molecular Formula

C22H20N6O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

3-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H20N6O3S2/c1-31-17-9-5-6-15(12-17)20(30)24-13-18-26-27-22(28(18)16-7-3-2-4-8-16)33-14-19(29)25-21-23-10-11-32-21/h2-12H,13-14H2,1H3,(H,24,30)(H,23,25,29)

InChI Key

FQSUHFDGUSNIKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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